Tetramethylammonium borohydride

Catalog No.
S622734
CAS No.
16883-45-7
M.F
C4H12BN+
M. Wt
84.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium borohydride

CAS Number

16883-45-7

Product Name

Tetramethylammonium borohydride

Molecular Formula

C4H12BN+

Molecular Weight

84.96 g/mol

InChI

InChI=1S/C4H12N.B/c1-5(2,3)4;/h1-4H3;/q+1;

InChI Key

TVQBZLPZXCVNEO-UHFFFAOYSA-N

SMILES

[B].C[N+](C)(C)C

Synonyms

tetramethylammonium borohydride, TMAB cpd

Canonical SMILES

[BH4-].C[N+](C)(C)C

Organic Synthesis

TMAB plays a crucial role in organic synthesis for various reduction reactions. Here are some specific examples:

  • Reductive amination: TMAB can reduce carbonyl groups (C=O) to amines (C-N) in the presence of an amine source. This reaction is crucial for synthesizing various amines, essential building blocks in pharmaceuticals and other organic molecules.
  • Deoxygenation: TMAB can remove oxygen atoms from various functional groups, including alcohols (C-OH), epoxides (C-O-C), and ketones (C=O). This versatility makes TMAB a valuable tool for manipulating the functionality of organic molecules.

Inorganic and Organometallic Chemistry

TMAB finds applications in inorganic and organometallic chemistry due to its ability to reduce metal cations. Here are some examples:

  • Synthesis of metal nanoparticles: TMAB can be used to reduce metal salts to their corresponding nanoparticles. These nanoparticles have unique properties and find applications in various fields, including catalysis, electronics, and medicine.
  • Stabilization of reactive intermediates: TMAB can act as a mild reducing agent, preventing the decomposition of sensitive organometallic intermediates during reactions. This property is crucial for studying and understanding the mechanisms of organometallic reactions.

Tetramethylammonium borohydride is a quaternary ammonium compound with the chemical formula C4H12BN\text{C}_4\text{H}_{12}\text{BN}. It consists of a tetramethylammonium cation and a borohydride anion. This compound is notable for its solubility in polar solvents and its role as a reducing agent in various

Tetramethylammonium borohydride primarily acts as a reducing agent. It can reduce a variety of functional groups, including:

  • Aldehydes: Converting them to primary alcohols.
  • Ketones: Reducing them to secondary alcohols.
  • Esters: Capable of reducing esters to alcohols under certain conditions.

The general reaction can be represented as follows:

RCHO+Tetramethylammonium borohydrideRCH2OH\text{RCHO}+\text{Tetramethylammonium borohydride}\rightarrow \text{RCH}_2\text{OH}

This compound's reactivity is enhanced by the presence of the tetramethylammonium cation, which can stabilize the transition state during the reduction process .

The synthesis of tetramethylammonium borohydride typically involves the following steps:

  • Preparation of Tetramethylammonium Hydroxide:
    • Reacting trimethylamine with methyl chloride yields tetramethylammonium chloride.
    • Treating this chloride with silver oxide produces tetramethylammonium hydroxide.
  • Metathesis Reaction:
    • The hydroxide is then reacted with sodium borohydride:
    Me4N+[OH]+Na+[BH4]Me4N+[BH4]+Na++HO\text{Me}_4\text{N}^+[\text{OH}]^-+\text{Na}^+[\text{BH}_4]^-\rightarrow \text{Me}_4\text{N}^+[\text{BH}_4]^-+\text{Na}^++\text{HO}^-

This method ensures high purity and yield of tetramethylammonium borohydride .

Tetramethylammonium borohydride finds applications in various fields, including:

  • Organic Synthesis: As a reducing agent in organic chemistry for synthesizing alcohols from carbonyl compounds.
  • Catalysis: Used in catalytic processes involving iridium complexes and other metal hydrides.
  • Material Science: In the preparation of nanomaterials and polymers where reduction reactions are necessary .

Research on interaction studies involving tetramethylammonium borohydride is limited but suggests that it interacts favorably with various metal ions, enhancing their catalytic properties. Additionally, its interactions with organic substrates during reduction reactions have been documented, highlighting its efficiency as a reducing agent. Further studies are needed to explore its interactions with biomolecules and potential toxicological effects .

Tetramethylammonium borohydride shares similarities with several other compounds, particularly other quaternary ammonium salts and borohydrides. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Tetraethylammonium borohydrideC8H20BNLarger ethyl groups may affect solubility and reactivity.
Tetrabutylammonium borohydrideC16H36BNKnown for lower solubility in water compared to tetramethyl.
Sodium borohydrideNaBH4More commonly used but less soluble in organic solvents.

Tetramethylammonium borohydride stands out due to its high solubility in polar solvents and effectiveness as a reducing agent in organic synthesis compared to other similar compounds .

Tetramethylammonium borohydride (C₄H₁₆BN) was first synthesized in the early 1950s through metathetical reactions involving sodium borohydride and quaternary ammonium hydroxides. A landmark study by Banus, Bragdon, and Gibb (1952) demonstrated its preparation via the reaction of sodium borohydride with tetramethylammonium hydroxide in aqueous media. This method laid the foundation for subsequent industrial-scale production, as detailed in U.S. Patent 2,756,259 (1956), which optimized synthesis using methyl borate and sodium hydride. The compound’s stability in nonpolar solvents, discovered later, expanded its utility in organic reductions.

Significance in Chemical Research

Tetramethylammonium borohydride is pivotal in synthetic chemistry due to its dual role as a reducing agent and a precursor for hydrogen storage materials. Its ability to selectively reduce carbonyl compounds to alcohols and amines underpins applications in pharmaceutical synthesis. In energy research, it serves as a model compound for studying hydrogen storage systems, owing to its high theoretical hydrogen content (4.53%) and reversible decomposition pathways. Additionally, its ionic character facilitates phase-transfer catalysis, enabling reactions in biphasic systems.

Fundamental Ionic Character

Tetramethylammonium borohydride consists of a tetramethylammonium cation [(CH₃)₄N⁺] and a borohydride anion [BH₄⁻]. The ionic lattice adopts a distorted wurtzite structure (P6₃mc) at ambient conditions, with the boron atom tetrahedrally coordinated to hydrogen atoms. Key properties include:

PropertyValueSource
Molecular formulaC₄H₁₆BN
Molecular weight88.99 g/mol
Melting point150°C (decomposition)
Density0.813 g/cm³
Solubility in water48 g/100 g (20°C)

The compound’s ionic nature enhances solubility in polar solvents like water and ethanol, while its stability in aprotic solvents (e.g., acetonitrile) enables use in organic syntheses. Raman spectroscopy and X-ray diffraction studies reveal pressure-induced structural transitions at 5 GPa and 20 GPa, attributed to reorientation of BH₄⁻ tetrahedra and tilting of (CH₃)₄N⁺ groups.

Current Research Landscape

Recent studies focus on its high-pressure behavior and comparative stability with analogues like tetramethylphosphonium borohydride. Under compression up to 40 GPa, tetramethylammonium borohydride undergoes reversible polymorphic transitions without bonding changes, making it a candidate for advanced material studies. In hydrogen storage, its decomposition kinetics and byproduct formation (e.g., trimethylamine, methane) are being optimized to enhance energy density. Additionally, its role in nanoparticle synthesis—via reduction of metal salts—is explored for catalytic and electronic applications.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

16883-45-7

General Manufacturing Information

Methanaminium, N,N,N-trimethyl-, tetrahydroborate(1-) (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types